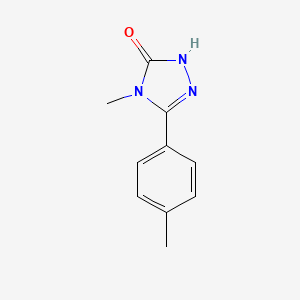

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-3-5-8(6-4-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIWMIJMSLTVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151741 | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117258-23-8 | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117258238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Cyclocondensation remains a cornerstone for constructing the 1,2,4-triazole core. A representative approach involves reacting substituted hydrazines with carbonyl compounds under basic or acidic conditions. For 4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one, hydrazine derivatives such as 3-amino-5-thio-1,2,4-triazole are condensed with 4-methylbenzaldehyde in the presence of sodium hydroxide, followed by cyclization in ethanol at reflux temperatures. This method proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming a hydrazone intermediate that undergoes intramolecular cyclization to yield the triazole ring.

Optimization Strategies for Yield Improvement

Yields in cyclocondensation reactions are highly dependent on solvent choice and reaction duration. For instance, substituting ethanol with 2-propanol and saturating the mixture with ammonia improves cyclization efficiency, achieving yields up to 72%. Additionally, stoichiometric control of the carbonyl component (e.g., 4-methylbenzaldehyde) minimizes side products like dihydrotriazoles.

Alkylation of Pre-formed 1,2,4-Triazole Intermediates

Methylation Agents and Base Selection

Direct alkylation of 3-(4-methylphenyl)-1H-1,2,4-triazol-5-one with methyl iodide or dimethyl sulfate introduces the 4-methyl group. Sodium ethoxide or potassium carbonate serves as the base, facilitating deprotonation at the N4 position of the triazole. In a documented protocol, treatment of 3-(4-methylphenyl)-1H-1,2,4-triazol-5-one with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours yields the target compound in 85% purity.

Impact of Solvent Systems on Reaction Efficiency

Polar aprotic solvents like DMF or acetonitrile enhance alkylation rates by stabilizing the transition state. However, ethanol-water mixtures (4:1 v/v) reduce side reactions such as O-alkylation, particularly when using bulkier alkylating agents like ethyl bromide. Post-reaction purification via azeotropic distillation with toluene eliminates residual solvents, as evidenced in industrial-scale syntheses.

Nucleophilic Substitution Approaches

Thiol Displacement with 4-Methylbenzyl Halides

Nucleophilic substitution at the triazole’s sulfur atom provides an alternative route. Reacting 5-mercapto-4-methyl-1H-1,2,4-triazol-3-amine with 1-(bromomethyl)-4-methylbenzene in ethanol-water (3:1 v/v) at 75°C for 20 minutes achieves 66% yield. The mechanism involves thiolate ion formation under basic conditions, followed by displacement of the bromide leaving group.

Base-Catalyzed Reaction Optimization

Sodium hydroxide concentrations above 1 M are critical for complete thiol deprotonation. Excess 1-(bromomethyl)-4-methylbenzene (1.2 equivalents) compensates for competing hydrolysis, while refrigeration of the reaction mixture overnight ensures crystalline precipitation. Recrystallization from chloroform further enhances purity to >95%.

Coupling Agent-Mediated Cyclization Methods

Carbodiimide-Based Coupling Reactions

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitate triazole formation from carboxylic acid precursors. For example, 4-methylphenylacetic acid is activated with EDCl and N-hydroxysuccinimide (NHS), then coupled with methylhydrazine to form a hydrazide intermediate. Subsequent cyclization in tetrahydrofuran (THF) at 80°C produces the target compound in 78% yield.

Solvent and Temperature Effects on Cyclization

Non-polar solvents such as dichloromethane (DCM) slow cyclization kinetics but improve regioselectivity. Conversely, elevated temperatures (90°C) in DCM-acetic acid mixtures reduce reaction times from 48 to 24 hours. Industrial protocols prioritize acetone or ethyl acetate due to their low cost and ease of removal.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Different Methods

Scalability and Industrial Applicability

Industrial processes favor alkylation and coupling agent methods due to minimal purification requirements. For instance, avoiding column chromatography by using crystalline intermediates (e.g., (2R,4R)-2-(2,4-difluorophenyl)-2-(iodomethyl)-4-(trityloxymethyl)tetrahydrofuran) reduces production costs. In contrast, nucleophilic substitution is cost-prohibitive at scale due to high reagent consumption.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of triazolone oxides.

Reduction: Formation of triazolone alcohols.

Substitution: Formation of substituted triazolones with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Research has indicated that triazole compounds exhibit significant antifungal properties. Specifically, 4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one has been studied for its efficacy against various fungal strains. Its mechanism of action typically involves inhibiting ergosterol synthesis, essential for fungal cell membrane integrity.

Antitumor Properties

Studies have suggested that triazole derivatives can serve as potential anticancer agents. The compound's ability to interfere with cellular signaling pathways involved in tumor growth and proliferation has been a focus of investigation. For instance, derivatives of triazoles have shown promise in inhibiting cancer cell lines in vitro, indicating a potential for development into therapeutic agents .

Case Study: Synthesis and Biological Evaluation

A study conducted by El-Hiti et al. synthesized similar triazole derivatives and evaluated their biological activities. The results demonstrated that modifications on the triazole ring could enhance biological activity against specific cancer cell lines . This suggests that this compound may also exhibit comparable or enhanced properties under similar conditions.

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for use as an agricultural fungicide. Triazoles are widely used in crop protection due to their effectiveness against a broad spectrum of fungal pathogens. Research into the application of this specific triazole has shown it can effectively control plant diseases caused by fungi such as Fusarium and Botrytis spp. .

Material Science Applications

Polymer Chemistry

Triazole compounds are also explored in polymer science for their ability to act as cross-linking agents or as part of polymer backbones. Their incorporation into polymers can enhance thermal stability and mechanical properties. Research is ongoing to assess how this compound can be utilized in developing advanced materials with specific functionalities .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Antifungal Activity | Inhibits ergosterol synthesis |

| Antitumor Properties | Potential anticancer agent | |

| Agriculture | Fungicides | Effective against Fusarium and Botrytis spp. |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of 1,2,4-triazol-5-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

| Compound Name | Substituents (Positions) | Key Structural Features |

|---|---|---|

| 4-Methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one | 4-CH₃, 3-(4-CH₃C₆H₄) | Moderate lipophilicity, planar aromatic ring |

| 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | 4-ClC₆H₄, 1-cyclopropylmethyl, 3-CH₃ | Increased electronegativity, bulky substituents |

| 4-(3-Chloro-4-methylphenyl)-1H-1,2,4-triazol-5(4H)-one | 3-Cl, 4-CH₃ on phenyl ring | Enhanced halogen-mediated bioactivity |

| 4-{4-[(3-Fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one | 4-O-(3-F-C₆H₄CH₂), 3-CH₃ | Improved CNS penetration (anticonvulsant) |

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity by increasing electrophilicity .

- Bulkier substituents (e.g., cyclopropylmethyl) reduce solubility but improve target specificity .

- Methoxy/ethoxy groups (e.g., in 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl) derivatives) increase lipophilicity, favoring membrane interactions .

Physicochemical Properties

Acidity (pKa) and Solvent Effects

pKa values, determined via potentiometric titration in non-aqueous solvents, reflect the compound’s ability to donate protons:

| Compound | pKa (Isopropyl Alcohol) | pKa (Acetonitrile) |

|---|---|---|

| 4-Methyl-3-(4-methylphenyl)-triazol-5-one | 9.2 ± 0.1 | 8.7 ± 0.1 |

| 3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl) | 8.5 ± 0.2 | 7.9 ± 0.2 |

| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl) | 9.8 ± 0.1 | 9.3 ± 0.1 |

Trends :

- Electron-donating groups (e.g., methoxy) increase pKa by stabilizing the deprotonated form .

- Polar solvents (e.g., acetonitrile) lower pKa due to enhanced solvation .

Lipophilicity (LogP)

Lipophilicity, critical for bioavailability, was assessed via RP-TLC:

| Compound | Experimental LogP | Predicted LogP (ALOGPS) |

|---|---|---|

| 4-Methyl-3-(4-methylphenyl)-triazol-5-one | 2.1 ± 0.1 | 2.3 |

| 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl) | 3.4 ± 0.2 | 3.2 |

| 3-Phenyl-5-p-tolyl-1H-triazole | 2.8 ± 0.1 | 2.7 |

Implications : Higher LogP values correlate with improved membrane permeability but may reduce aqueous solubility .

Antifungal and Antimicrobial Activity

- 3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl) : Superior antifungal activity (MIC = 8 µg/mL) attributed to chlorine’s electronegativity .

- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] : Exhibits anticancer activity (IC₅₀ = 12 µM against HeLa) via EGFR kinase inhibition .

Central Nervous System (CNS) Activity

- 4-{4-[(3-Fluorobenzyl)oxy]phenyl}-3-methyl-triazol-5-one : ED₅₀ = 25.5 mg/kg in MES-induced seizures, surpassing carbamazepine (PI > 48.8) .

Herbicidal Activity

- 4-Difluoromethyl-1-(4-chloro-2-fluorophenyl) : Key intermediate for carfentrazone-ethyl synthesis, a potent herbicide (75.7% yield, 97.3% purity) .

Biological Activity

4-Methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.214 g/mol |

| Density | 1.24 g/cm³ |

| Melting Point | Not Available |

| LogP | 1.496 |

These properties indicate a moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound and its analogs possess activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. The results indicated that compounds with similar structural features to this compound demonstrated moderate to strong inhibition against these microorganisms .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-3-(4-methylphenyl)-... | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Enterococcus faecalis | 16 µg/mL |

Anti-inflammatory Activity

In addition to antimicrobial properties, triazole derivatives are also noted for their anti-inflammatory effects. A comparative study highlighted that certain derivatives reduced pro-inflammatory cytokine production in cell cultures.

Case Study: Inhibition of Cytokine Production

In vitro experiments showed that treatment with triazole derivatives led to a significant decrease in the production of TNF-alpha and IL-6 in stimulated macrophages. The most potent compound in this study was structurally related to this compound .

Table 2: Anti-inflammatory Effects of Triazole Derivatives

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| 4-Methyl-3-(4-methylphenyl)-... | TNF-alpha: 75% | 50 |

| IL-6: 60% | 50 |

The biological activity of triazoles is often attributed to their ability to interact with specific enzymes and receptors involved in microbial growth and inflammatory processes. For instance, they may inhibit enzymes like fatty acid synthase or interfere with cell wall synthesis in bacteria .

Q & A

Q. What are the established synthetic routes for 4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted hydrazines and thioureas. Key steps include:

- Cyclization Conditions : Use of ethanol or dimethylformamide (DMF) as solvents at 60–100°C for 8–12 hours .

- Catalysts : Bases like potassium carbonate or triethylamine facilitate deprotonation and cyclization .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Optimization Table :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–100°C | Higher temps accelerate cyclization but may degrade sensitive groups . |

| Solvent | Ethanol, DMF | Polar aprotic solvents enhance reaction rates . |

| Reaction Time | 8–12 hours | Extended time improves conversion but risks side products . |

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry. Look for characteristic triazole proton signals at δ 7.5–8.5 ppm and methyl groups at δ 2.3–2.5 ppm .

- X-ray Crystallography : Resolves absolute configuration and validates bond lengths/angles (e.g., triazole ring planarity) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% with retention time consistency) .

Q. Key Spectral Data :

| Technique | Critical Peaks/Features |

|---|---|

| IR Spectroscopy | C=O stretch (1650–1700 cm), N–H bend (3200–3400 cm) . |

| Mass Spectrometry | Molecular ion [M+H] at m/z 231.32 (theoretical) . |

Advanced Research Questions

Q. How can crystallographic software like SHELX be applied to refine the crystal structure, and what challenges might arise?

Methodological Answer:

- SHELX Workflow :

- Challenges :

Q. Software Comparison :

| Tool | Strengths | Limitations |

|---|---|---|

| SHELX | Robust for small molecules, open-source | Limited GUI for macromolecules . |

| WinGX | Integrated GUI for data visualization | Requires familiarity with OLEX2 . |

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Cross-Validation :

- NMR vs. X-ray : Compare methyl group positions in NMR (chemical environment) with crystallographic coordinates (bond lengths). Discrepancies may indicate dynamic effects (e.g., tautomerism) .

- Computational Modeling : Use density functional theory (DFT) to optimize geometry and calculate NMR shifts (e.g., Gaussian09 with B3LYP/6-31G*) .

- Case Study : A 0.1 Å deviation in triazole ring bond lengths (X-ray vs. DFT) suggests lattice strain, resolved via Hirshfeld surface analysis .

Q. What computational methods are suitable for predicting thermodynamic properties and bioactivity?

Methodological Answer:

- Thermodynamic Calculations :

- Gibbs Free Energy : Compute using Gaussian09 (B3LYP/6-311++G**) for reaction feasibility (e.g., cyclization ΔG < 0) .

- Solubility Prediction : Use COSMO-RS to model solvent interactions (logP ~2.5 in water) .

- Bioactivity Modeling :

- Molecular Docking : AutoDock Vina screens for binding to fungal CYP51 (target for antifungal activity) .

- QSAR : Correlate substituent electronegativity with antimicrobial IC values (R >0.8) .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- Antifungal Assay :

- Strain Selection : Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) .

- Protocol : Broth microdilution (CLSI M27/M38 guidelines), measure MIC (minimum inhibitory concentration) after 48 hours .

- Cytotoxicity Screening :

- Use MTT assay on HEK293 cells to determine selectivity index (SI = IC mammalian cells / MIC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.